4-bromo-2-formylphenyl 2-methylbenzoate
Description
4-Bromo-2-formylphenyl 2-methylbenzoate is an aromatic ester featuring a bromo (-Br) and formyl (-CHO) substituent on the phenyl ring, esterified with 2-methylbenzoic acid. The bromo and formyl groups confer distinct electronic and steric characteristics, influencing its chemical behavior in organic reactions such as nucleophilic substitutions or coordination chemistry .
Properties
IUPAC Name |
(4-bromo-2-formylphenyl) 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10-4-2-3-5-13(10)15(18)19-14-7-6-12(16)8-11(14)9-17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDVJVLSLIFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs of 4-bromo-2-formylphenyl 2-methylbenzoate, focusing on substituent effects and synthetic yields:
Notes:
- Electron-withdrawing groups (EWGs): Bromo (-Br) and nitro (-NO₂) substituents increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (SNAr) or coordination reactions. The formyl group (-CHO) further amplifies this effect .
- Steric effects : Bulkier substituents (e.g., -OCH₃) reduce reactivity due to steric hindrance, as seen in lower yields for 4-methoxyphenyl derivatives .
- Halogen interactions : Bromo groups participate in halogen bonding, influencing crystal packing and stability, as observed in 4-bromo-2-nitrophenyl 4-bromo-benzoate .
Physicochemical Properties
- Melting points : Related bromo-substituted esters, such as 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate, exhibit high melting points (~400–401 K), suggesting thermal stability for brominated analogs .
- Spectroscopic data : NMR and IR spectra for analogs (e.g., 4-formylphenyl 2-methylbenzoate) confirm substituent positions and purity, with characteristic shifts for formyl (δ ~10 ppm in ¹H NMR) and bromo groups .
Key Research Findings
Reactivity Trends : Bromo and nitro substituents significantly enhance electrophilicity compared to methoxy or methyl groups, making these compounds preferred for SNAr reactions .
Biological Relevance : Nitroaromatic analogs (e.g., 4-nitrophenyl derivatives) exhibit medicinal properties, though bromo-formyl variants remain underexplored in pharmacological contexts .
Structural Insights : Halogen bonding in bromo-substituted esters (e.g., C–Br···O interactions) stabilizes crystal lattices, as demonstrated in 4-bromo-2-nitrophenyl 4-bromo-benzoate .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-bromo-2-formylphenyl 2-methylbenzoate?
- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For brominated aromatic esters, direct bromination of the phenol precursor using under controlled conditions (e.g., ) ensures regioselectivity . Subsequent esterification with 2-methylbenzoyl chloride in anhydrous , catalyzed by , yields the target compound. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : Key techniques include:
- - and -NMR : Assign substituent positions via chemical shifts (e.g., aldehyde proton at ~10 ppm, aromatic protons split by bromine’s deshielding effects) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm) and formyl (C=O stretch ~1680 cm) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (, expected ) .
Q. How can crystallographic software like SHELX and WinGX assist in structural analysis?
- Methodological Answer :
- SHELX : Refine crystal structures using least-squares minimization. For small molecules, SHELXL integrates anisotropic displacement parameters and hydrogen bonding networks .
- WinGX : A GUI suite for data processing (e.g., absorption correction via SADABS) and visualization (ORTEP-3 for thermal ellipsoid plots) .
- Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) to resolve structural discrepancies .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?
- Methodological Answer :
- Disorder Modeling : Use PART instructions in SHELXL to split atoms into multiple positions with occupancy refinement .
- Twinning : Apply TWIN/BASF commands in SHELXL for detwinning. Validate with Hooft parameters () .
- High-Resolution Data : For macromolecular applications, SHELXE can phase low-resolution data via iterative density modification .
Q. What role do supramolecular interactions play in the crystal packing of this compound?
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine acts as a directing group in Suzuki-Miyaura couplings. Optimize conditions using (2 mol%), (2 equiv), and toluene/ethanol (3:1) at 80°C. Monitor substituent effects: steric hindrance from the 2-methyl group may reduce yields compared to para-substituted analogs .
Safety and Handling
- Toxicological Precautions : Limited data available; assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
